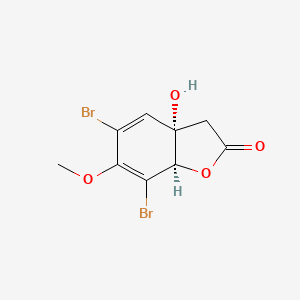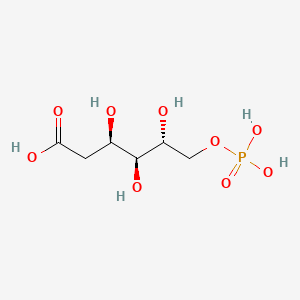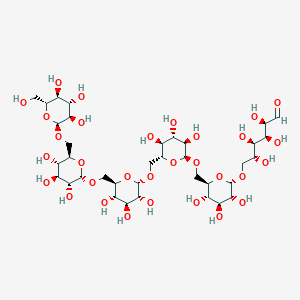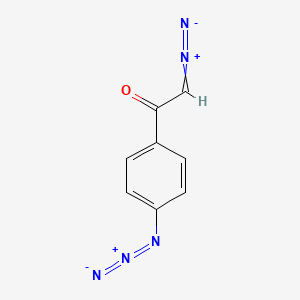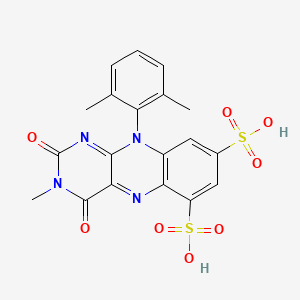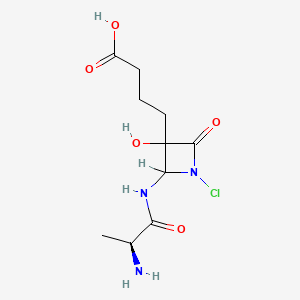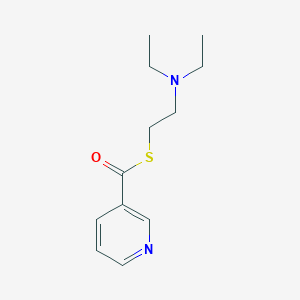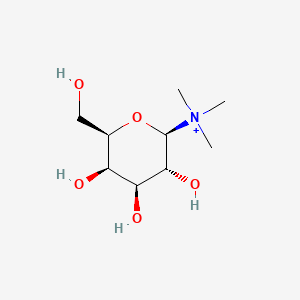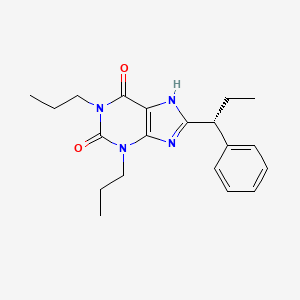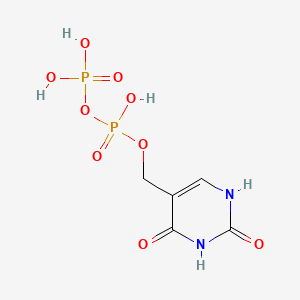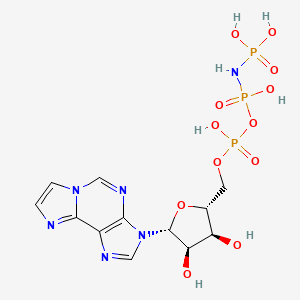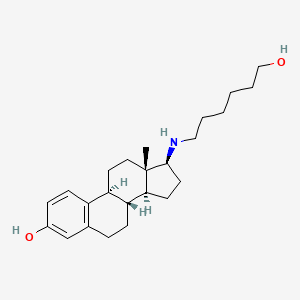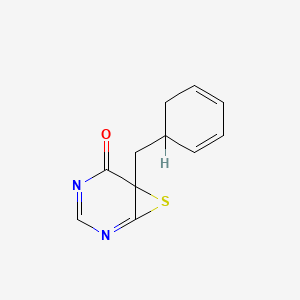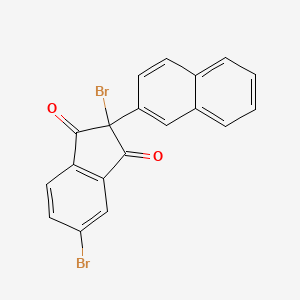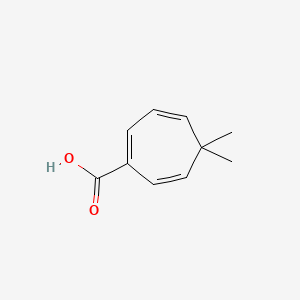
Thujic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thujic acid is a natural product found in Platycladus orientalis, Thuja plicata, and Calocedrus formosana with data available.
Applications De Recherche Scientifique
Antifungal and Antibacterial Properties
Thujic acid, extracted from western red cedar heartwood, shows significant antifungal properties. It effectively inhibits the germination of basidiospores from various fungi, which is crucial for preventing wood decay in above-ground applications (Stirling, Kus, & Uzunovic, 2016). Additionally, compounds including thujic acid distilled from Western Red Cedar have been shown to possess antibacterial and antifungal activities, with potential applications in creating antibacterial and antifungal paper fibers (Murate et al., 2013).
Anti-Inflammatory and Analgesic Effects
Thujic acid derivatives, found in plants like Thuja occidentalis, have been studied for their anti-inflammatory properties. In one study, a labdane diterpenoid isolated from Thuja orientalis showed significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators (Kim et al., 2013). Another study on Thuja orientalis highlighted the anti-inflammatory and analgesic potential of its aqueous methanolic extract in albino rats, suggesting its use in treating pain and inflammation (Tanveer et al., 2015).
Antioxidant and Antiproliferative Properties
Research indicates that thujone, a component related to thujic acid, has antioxidant and antiproliferative potential. A study found that thujone isolated from plants demonstrated significant antioxidant activity and had an inhibitory effect on cancer cell lines (Srinivasan et al., 2020).
Applications in Phytotherapy and Traditional Medicine
Thujic acid and its derivatives are used in traditional medicine for various treatments. Thuja occidentalis, containing thujic acid, is used in homeopathy and evidence-based phytotherapy for treating liver diseases, bronchitis, psoriasis, and other conditions (Naser et al., 2005).
Biosorption and Environmental Applications
Thuja occidentalis cone powder has been evaluated for its biosorption potential, particularly in removing dyes from solutions, indicating its environmental application potential (Akar et al., 2013).
Potential in Cancer Treatment
A study on Thuja occidentalis extract showed its effect in inhibiting lung metastasis in mice, suggesting its potential in cancer treatment (Sunila & Kuttan, 2006). Another research demonstrated the anti-cancer potentials of a thujone-rich fraction of Thuja occidentalis, particularly against the malignant melanoma cell line A375 (Biswas et al., 2011).
Propriétés
Numéro CAS |
499-89-8 |
|---|---|
Nom du produit |
Thujic acid |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
5,5-dimethylcyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3,(H,11,12) |
Clé InChI |
JHHXPQAUADQJBQ-UHFFFAOYSA-N |
SMILES |
CC1(C=CC=C(C=C1)C(=O)O)C |
SMILES canonique |
CC1(C=CC=C(C=C1)C(=O)O)C |
melting_point |
88.5 °C |
Autres numéros CAS |
499-89-8 |
Synonymes |
thujic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



